2-Bromo-5-nitrothiophene-3-carbonitrile

説明

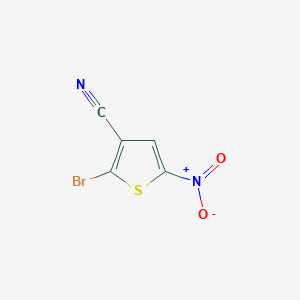

2-Bromo-5-nitrothiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C5HBrN2O2S It is characterized by the presence of a thiophene ring substituted with bromine, nitro, and cyano groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitrothiophene-3-carbonitrile typically involves the bromination and nitration of thiophene derivatives. One common method starts with thiophene, which undergoes bromination to form 2-bromothiophene. This intermediate is then nitrated to yield 2-bromo-5-nitrothiophene.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, such as controlled temperatures and the use of catalysts, to ensure high yields and purity of the final product .

化学反応の分析

Types of Reactions: 2-Bromo-5-nitrothiophene-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

Substitution: Products with various functional groups replacing the bromine atom.

Reduction: 2-Amino-5-nitrothiophene-3-carbonitrile.

Oxidation: Sulfoxides or sulfones of the thiophene ring.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 2-Bromo-5-nitrothiophene-3-carbonitrile is CHBrNOS. It features a thiophene ring substituted with a bromine atom, a nitro group, and a cyano group, which contribute to its reactivity and biological interactions. The presence of these functional groups allows for diverse chemical reactions, including nucleophilic substitutions and reductions.

Chemical Reactions

The compound undergoes several key reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts.

- Oxidation Reactions : The thiophene ring can be oxidized to form sulfoxides or sulfones.

Common Reaction Conditions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Substitution | Nucleophiles (amines/thiols), base | Various functionalized derivatives |

| Reduction | Hydrogen gas, palladium catalyst | 2-Amino-5-nitrothiophene-3-carbonitrile |

| Oxidation | Oxidizing agents (e.g., HO) | Sulfoxides or sulfones of the thiophene ring |

Chemistry

In synthetic organic chemistry, this compound serves as a building block for developing more complex molecules. It is particularly valuable in the synthesis of organic semiconductors and chromophores, contributing to advancements in electronic materials.

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown its effectiveness against various microorganisms such as Escherichia coli and Micrococcus luteus, suggesting its application as an antimicrobial agent. Additionally, it has been investigated for its anticancer activities, potentially acting through mechanisms involving enzyme inhibition.

Medicine

The compound is explored as a precursor in synthesizing pharmaceutical compounds with therapeutic effects. Its structural features allow it to be a candidate for developing new antibiotics or antifungal agents. For instance, it may serve as a lead compound in drug development targeting specific biological pathways.

Material Science

In material science, this compound is utilized in producing advanced materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its electronic properties make it suitable for applications in sensor technology and other electronic devices.

Case Studies

- Antimicrobial Activity Study : A study assessed the antimicrobial properties of various nitrothiophenes, including this compound. Results indicated significant activity against E. coli, with mechanisms involving nucleophilic attacks on thiols within microbial cells leading to the displacement of halogen atoms.

- Pharmaceutical Development : Research focused on synthesizing derivatives of this compound revealed its potential as a lead compound for developing new antibiotics. Structural modifications enhanced its efficacy against resistant bacterial strains .

- Material Applications : Investigations into the electronic properties of this compound demonstrated its utility in creating efficient OLEDs. The compound's ability to form stable films with desirable optical properties was highlighted in recent studies.

作用機序

The mechanism of action of 2-Bromo-5-nitrothiophene-3-carbonitrile is largely dependent on its chemical structure and the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and cyano groups can influence its reactivity and binding affinity to these targets .

類似化合物との比較

2-Bromo-5-nitrothiophene: Lacks the cyano group but shares similar reactivity.

2-Bromo-3-nitrothiophene: Differently substituted but exhibits comparable chemical behavior.

5-Bromo-2-nitrothiophene: Another positional isomer with similar properties.

生物活性

2-Bromo-5-nitrothiophene-3-carbonitrile (C5HBrN2O2S) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring with bromine, nitro, and cyano substituents, which influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Bromine : A halogen that can participate in nucleophilic substitution reactions.

- Nitro Group : Known for its electron-withdrawing properties, affecting the compound's reactivity.

- Cyano Group : Contributes to the compound's overall polarity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that related compounds within the nitrothiophene series demonstrate potent antibacterial effects against various strains of bacteria, including E. coli, Klebsiella spp., Shigella spp., and Salmonella spp. .

Mechanism of Action :

The antibacterial activity is believed to stem from the compound's ability to interact with bacterial efflux pumps, specifically the AcrAB-TolC complex. The nitro group plays a critical role in this interaction, as it is essential for the primary target engagement within bacterial cells .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. Studies have indicated that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including lung (A549), breast (MCF-7), and colon adenocarcinoma (LoVo) cells. The mechanism involves inducing cell-cycle arrest and promoting apoptotic pathways .

Case Study :

One study reported that derivatives of nitrothiophene compounds displayed dose-dependent inhibition of cancer cell growth, with the highest efficacy observed in A549 cells. The research highlighted the importance of structural modifications in enhancing biological activity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various chemical reactions, including nucleophilic substitutions and reductions . Understanding the SAR is crucial for optimizing its biological activity. For example, modifications to the bromine or nitro groups have been shown to significantly affect both antimicrobial and anticancer activities.

| Compound Modification | Effect on Activity |

|---|---|

| Replacement of Bromine | Enhanced reactivity |

| Reduction of Nitro Group | Decreased potency |

| Addition of Cyano Group | Increased polarity |

Computational Studies

Molecular docking studies have been employed to predict the binding affinities of this compound to various biological targets. These studies suggest that structural features such as the orientation of functional groups significantly impact binding interactions and subsequent biological effects .

特性

IUPAC Name |

2-bromo-5-nitrothiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrN2O2S/c6-5-3(2-7)1-4(11-5)8(9)10/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJRLAIVGNGKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C#N)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50853563 | |

| Record name | 2-Bromo-5-nitrothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50853563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56182-42-4 | |

| Record name | 2-Bromo-5-nitrothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50853563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。